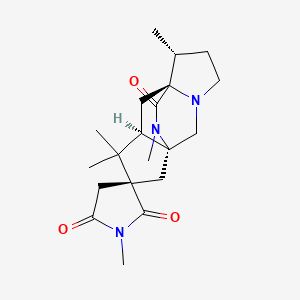

Aspergillimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aspergillimide is a secondary metabolite produced by the fungus Aspergillus japonicus. It belongs to a family of fungal metabolites known as asperparalines, which are characterized by their unique structural features, including a bridged diazabicyclo[2.2.2]octanone core and a spiro-succinimide motif . This compound has garnered attention due to its potent biological activities, particularly its paralytic effects on insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:

Oxidative Radical Cyclization: This step introduces the alkene unit through direct beta-hydrogen abstraction or coupling with a radical initiator.

Reductive Radical Cyclization: This step helps in forming the spiro-succinimide unit by reducing the intermediate radicals.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, reducing the molecule to its simpler forms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidative Reagents: Common oxidative reagents include oxygen, hydrogen peroxide, and various peroxides.

Reductive Reagents: Common reductive reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .

Scientific Research Applications

Aspergillimide has a wide range of scientific research applications, including:

Mechanism of Action

Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .

Comparison with Similar Compounds

Asperparaline A, B, and C: These compounds share a similar structural framework with aspergillimide, including the bridged diazabicyclo[2.2.2]octanone core and spiro-succinimide motif.

16-Oxothis compound: This compound is an oxo-derivative of this compound and shares similar biological activities.

Uniqueness: this compound is unique due to its specific mode of action on insect nicotinic acetylcholine receptors and its potent paralytic effects. Its structural complexity and the presence of the spiro-succinimide motif also distinguish it from other similar compounds .

Properties

Molecular Formula |

C20H29N3O3 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |

InChI |

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |

InChI Key |

RTNMRJRMTGSUAE-DWPFRNKMSA-N |

Isomeric SMILES |

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)

![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)

![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)